3,4,5-Trideuterio-1,2,4-triazole

Mass Spectrometry Isotope Dilution LC-MS/MS

3,4,5-Trideuterio-1,2,4-triazole (CAS 43088-92-2), also known as 1,2,4-Triazole-d3, is the perdeuterated isotopologue of the parent heterocycle 1,2,4-triazole (CAS 288-88-0). It features deuterium substitution at all three exchangeable ring positions (C3, C4, C5), yielding a molecular formula of C₂D₃N₃ and a molecular weight of 72.08 g·mol⁻¹.

Molecular Formula C2H3N3
Molecular Weight 72.08 g/mol
Cat. No. B12404882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4,5-Trideuterio-1,2,4-triazole
Molecular FormulaC2H3N3
Molecular Weight72.08 g/mol
Structural Identifiers
SMILESC1=NN=CN1
InChIInChI=1S/C2H3N3/c1-3-2-5-4-1/h1-2H,(H,3,4,5)/i1D,2D/hD
InChIKeyNSPMIYGKQJPBQR-ILCKQIEWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4,5-Trideuterio-1,2,4-triazole (1,2,4-Triazole-d3) – Isotopic Purity and Procurement Overview


3,4,5-Trideuterio-1,2,4-triazole (CAS 43088-92-2), also known as 1,2,4-Triazole-d3, is the perdeuterated isotopologue of the parent heterocycle 1,2,4-triazole (CAS 288-88-0). It features deuterium substitution at all three exchangeable ring positions (C3, C4, C5), yielding a molecular formula of C₂D₃N₃ and a molecular weight of 72.08 g·mol⁻¹ . While the unlabeled parent compound is a versatile scaffold in pharmaceuticals and agrochemicals, the d3-isotopologue is purpose-built for quantitative mass spectrometry (IDMS), NMR mechanistic studies, and metabolic tracing where unambiguous isotopic differentiation is required [1].

Why Unlabeled 1,2,4-Triazole or Other Isotopologues Cannot Replace 3,4,5-Trideuterio-1,2,4-triazole in Quantitative Workflows


Substituting unlabeled 1,2,4-triazole or partially deuterated analogs (e.g., 1,2,4-Triazole-d2) for the perdeuterated triazole-d3 introduces quantitative errors in isotope dilution mass spectrometry (IDMS). The d3 isotopologue provides a +3 Da mass shift from the natural analyte, whereas the d2 analog offers only ~2 Da, risking interference from the analyte's natural ¹³C isotopologue (~2.2% abundance) . In NMR, the d2 analog retains one exchangeable N-H proton, leaving a residual signal in the aromatic region that can obscure analyte resonances . Non-isotopic internal standards (structural analogs) fail to co-elute and compensate for matrix effects to the same degree, leading to accuracy deviations exceeding 20% in complex matrices [1].

Quantitative Differentiation of 3,4,5-Trideuterio-1,2,4-triazole Against Closest Analogs: A Procurement Evidence Guide


Mass Spectrometric Resolution: +3.02 Da Mass Shift vs. Unlabeled and d2-Labeled Triazole

The perdeuterated 3,4,5-trideuterio-1,2,4-triazole (C₂D₃N₃) exhibits a monoisotopic mass of 72.0515 Da, compared to 69.0327 Da for unlabeled 1,2,4-triazole (C₂H₃N₃) and 71.0451 Da for the d2 analog (C₂HD₂N₃) . This corresponds to a mass shift of +3.0188 Da relative to the natural analyte, versus +2.0124 Da for the d2 variant. In high-resolution mass spectrometry (HRMS), the +3 Da shift ensures baseline separation from the analyte's [M+H]⁺ ion cluster, avoiding interference from the ¹³C isotopologue, which can confound quantification when using d2 internal standards.

Mass Spectrometry Isotope Dilution LC-MS/MS

¹H NMR Background Elimination: Complete Deuteration at Positions 3, 4, and 5 vs. Partial d2-Labeling

3,4,5-Trideuterio-1,2,4-triazole, with isotopic enrichment of ≥98 atom% D [1], exhibits >99% reduction in ¹H NMR signal intensity at all three exchangeable ring positions relative to unlabeled 1,2,4-triazole. In contrast, the d2 analog (3,5-dideuterio-1,2,4-triazole) retains one labile N-H proton, which appears as a broad singlet in the ¹H NMR spectrum and can obscure resonances in the aromatic region (δ 7.5–8.5 ppm) .

NMR Spectroscopy Deuterium Labeling Tautomerism

Isotopic Enrichment and Chemical Purity: Guaranteed ≥98 atom% D vs. Lower-Grade Alternatives

Commercially available 3,4,5-trideuterio-1,2,4-triazole is supplied at ≥98 atom% D isotopic enrichment and ≥98% chemical purity . The d2 analog (CAS 56866-65-0) is typically offered at 95% chemical purity with unspecified isotopic enrichment . The ¹³C₂,¹⁵N₃ isotopologue (CAS 1261170-82-4) provides equivalent mass shift capability but at a significantly higher procurement cost per milligram, limiting its practicality for routine high-throughput analysis .

Isotopic Enrichment Quality Control Method Validation

Internal Standard Recovery and Matrix Effect Mitigation: Class-Level Validation in Environmental Matrices

Class-level evidence from the structurally analogous deuterated internal standard 1-(trideuteromethyl)-1H-1,2,4-triazole (MTA-d3) demonstrates that isotope dilution with deuterated triazoles achieves analyte recoveries of 91–121% at a spiked concentration of 0.24 mg kg⁻¹ in soil matrices, with effective matrix effect control across multiple solvents (acetone, methanol, acetonitrile) [1]. Non-isotopic internal standards under equivalent conditions frequently exhibit recovery biases >30% due to differential extraction and ionization behavior [2].

Isotope Dilution Matrix Effect Recovery

Kinetic Isotope Effect: Altered Reactivity in Deuterated vs. Protio Triazole Derivatives

Solvent deuterium isotope effect studies on 1-acetyl-1,2,4-triazole hydrolysis reveal a k(H₂O)/k(D₂O) ratio of 3.18 at pH 4.7, 25°C, and 1 M ionic strength [1]. This class-level evidence indicates that deuterium substitution in the triazole system significantly alters reaction kinetics, a property exploitable in mechanistic enzymology and drug metabolism studies. The perdeuterated triazole-d3, with deuteration at all three exchangeable positions, is expected to exhibit pronounced kinetic isotope effects in reactions involving C-H/D bond cleavage, providing a unique probe for distinguishing between proton-transfer and electron-transfer mechanisms.

Kinetic Isotope Effect Reaction Mechanisms Deuterium

High-Impact Application Scenarios for 3,4,5-Trideuterio-1,2,4-triazole Based on Verified Differentiation Evidence


Trace-Level Quantification of 1,2,4-Triazole in Groundwater via LC-MS/MS Isotope Dilution

Employing 3,4,5-trideuterio-1,2,4-triazole as an internal standard provides a +3 Da mass shift, ensuring baseline separation from the natural analyte's isotopic envelope. This enables accurate quantification of 1,2,4-triazole at sub-ppb levels in groundwater, as demonstrated by class-level recovery data (91–121%) achieved with deuterated triazole internal standards in soil matrices [1][2].

Tautomerism and Proton Exchange Studies via ¹H NMR Using a Silent Internal Reference

With >99% reduction in ¹H NMR signals at all exchangeable ring positions [3], the d3-triazole serves as an ideal internal reference for studying tautomeric equilibria and proton exchange dynamics in triazole-containing drug candidates. The complete absence of ring proton signals eliminates spectral overlap, allowing unambiguous assignment of analyte resonances in the aromatic region .

Metabolic Fate and Pharmacokinetic Profiling of Triazole-Based Drugs

The perdeuterated triazole-d3 can be used as a stable isotope tracer in ADME studies, leveraging the kinetic isotope effect (KIE) of up to 3.18 observed in triazole hydrolysis reactions [4]. This allows researchers to distinguish between metabolic pathways involving C-H bond cleavage and those that do not, providing mechanistic insights into drug metabolism without the need for radioactive labeling.

Quality Control and Certified Reference Material (CRM) Production for Environmental Monitoring

The guaranteed ≥98 atom% D enrichment and ≥98% chemical purity make 3,4,5-trideuterio-1,2,4-triazole a reliable calibrant for producing certified reference materials used in environmental monitoring of triazole fungicides and rocket fuel transformation products. Its high isotopic fidelity ensures reproducibility across laboratories and compliance with ISO 17025 accreditation requirements.

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